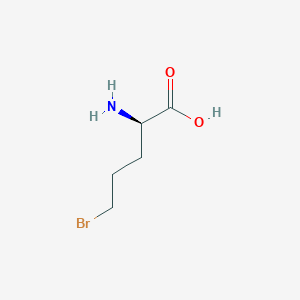![molecular formula C7H2ClN3S B11903570 2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11903570.png)
2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the thiazole and pyridine family This compound is characterized by the presence of a thiazole ring fused to a pyridine ring, with a chlorine atom at the 2-position and a cyano group at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile typically involves the annulation of a thiazole ring to a pyridine derivative. One efficient method includes the use of microwave-assisted synthesis. For instance, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine is heated under microwave irradiation at 115°C for 30 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable microwave-assisted synthesis due to its efficiency and high yield. This method is advantageous for large-scale production as it reduces reaction times and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Cyclization Reactions: These reactions often require catalysts such as copper iodide and conditions like microwave irradiation to facilitate the formation of the desired product.
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[5,4-c]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs with antimicrobial, antifungal, and anticancer activities.
Organic Synthesis: The compound serves as a versatile intermediate for the synthesis of more complex heterocyclic compounds.
Biological Research: Its derivatives are studied for their potential as enzyme inhibitors and receptor antagonists.
Mecanismo De Acción
The mechanism of action of 2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives have been reported to inhibit phosphoinositide 3-kinase, a key enzyme involved in cell signaling pathways . The interaction typically involves binding to the active site of the enzyme, thereby blocking its activity and affecting downstream signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-b]pyridine Derivatives: These compounds share a similar fused ring structure but differ in the position of the nitrogen and sulfur atoms.
Thiazolo[5,4-b]pyridine Derivatives: These analogs have been studied for their pharmacological activities, including antioxidant and antimicrobial properties.
Uniqueness
2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and cyano group enhances its reactivity and potential for further functionalization, making it a valuable compound in drug discovery and development.
Propiedades
Fórmula molecular |
C7H2ClN3S |
|---|---|
Peso molecular |
195.63 g/mol |
Nombre IUPAC |
2-chloro-[1,3]thiazolo[5,4-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C7H2ClN3S/c8-7-11-6-4(1-9)2-10-3-5(6)12-7/h2-3H |
Clave InChI |
AETBYKJUQZRNSL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C=N1)SC(=N2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B11903516.png)
![4-Formylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B11903518.png)
![2-(3-Hydroxypropyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11903522.png)




![7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B11903564.png)


